2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-

Descripción general

Descripción

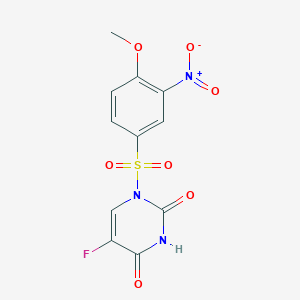

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and sulfonyl chlorides. The reaction conditions may involve:

Solvents: Common solvents like dichloromethane or dimethylformamide.

Catalysts: Acid or base catalysts to facilitate the reaction.

Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale reactors: To handle the bulk quantities of reactants.

Automated systems: For precise control of reaction conditions.

Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that pyrimidinedione derivatives can inhibit cancer cell proliferation. Specifically, compounds like 5-fluoro-2,4(1H,3H)-pyrimidinedione have been studied for their ability to mimic nucleosides and interfere with DNA synthesis in cancer cells. The introduction of fluorine enhances the compound's stability and efficacy against cancer types such as colorectal and breast cancer.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of fluorinated pyrimidinediones in inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The presence of the methoxy and nitro groups was found to enhance the binding affinity to TS, leading to increased anticancer activity .

Antiviral Properties

Pyrimidinediones have also been explored for their antiviral properties. The fluorine substitution is known to improve the pharmacokinetic profile of these compounds, making them more effective against viral replication.

Case Study:

In a study focusing on antiviral agents against HIV and hepatitis viruses, derivatives of 5-fluoro-2,4(1H,3H)-pyrimidinedione exhibited significant inhibitory effects on viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis .

Enzyme Inhibition

The sulfonyl group present in 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-2,4(1H,3H)-pyrimidinedione has been linked to enzyme inhibition activities. This property is particularly relevant in designing inhibitors for enzymes involved in metabolic pathways related to cancer and viral infections.

Data Table: Enzyme Inhibition Studies

Mecanismo De Acción

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets. These targets could include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparación Con Compuestos Similares

Similar Compounds

2,4(1H,3H)-Pyrimidinedione derivatives: Other compounds with similar core structures but different substituents.

Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical properties.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

The compound 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their role in various biological processes and their applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- can be represented as follows:

- Molecular Formula : CHFNOS

- CAS Number : 145281-92-1

This compound features a 5-fluoro substitution and a sulfonyl group , which are significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to various mechanisms:

- Inhibition of Enzymatic Activity : Pyrimidine derivatives often act as enzyme inhibitors. For instance, they can inhibit dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of certain cancer cells by disrupting nucleotide synthesis pathways .

- Antimicrobial Properties : Some studies have shown that similar pyrimidine compounds exhibit antimicrobial activity against various pathogens. The presence of the nitrophenyl and sulfonyl groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in vitro. The inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including those similar to 2,4(1H,3H)-Pyrimidinedione:

Propiedades

IUPAC Name |

5-fluoro-1-(4-methoxy-3-nitrophenyl)sulfonylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O7S/c1-22-9-3-2-6(4-8(9)15(18)19)23(20,21)14-5-7(12)10(16)13-11(14)17/h2-5H,1H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQHTDDBOOLAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155997 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128887-33-2 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.